

New Generation ATR Inhibitors: A Head-to-Head Comparison for Researchers

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Compound of Interest

Compound Name: Atr-IN-6

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A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of emerging Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.

The landscape of cancer therapy is continuously evolving, with targeted therapies against the DNA Damage Response (DDR) network showing significant promise. A key player in the DDR is the ATR kinase, a master regulator that responds to replication stress and single-stranded DNA breaks.^{[1][2]} Inhibition of ATR has emerged as a critical strategy to exploit synthetic lethality in tumors with deficiencies in other DDR pathways, such as those with ATM or BRCA mutations.^[3] In recent years, a new generation of potent and selective ATR inhibitors has entered preclinical and clinical development. This guide provides a head-to-head comparison of five prominent new generation ATR inhibitors: berzosertib (M6620, VE-822), ceralasertib (AZD6738), elimusertib (BAY1895344), gartisertib (M4344), and tuvusertib (M1774).

Performance and Efficacy: A Comparative Analysis

The new generation of ATR inhibitors has demonstrated significant improvements in potency and selectivity over earlier compounds. Preclinical studies have established a hierarchy of potency among these inhibitors, with gartisertib and elimusertib often showing the highest activity.^{[4][5]}

Table 1: Biochemical and Cellular Potency of New Generation ATR Inhibitors

Inhibitor	Target	Biochemical IC50/Ki	Cellular p-Chk1 IC50	Representative Antiproliferative IC50	Source(s)
Berzosertib	ATR	IC50: 19 nM	Not explicitly reported as IC50	0.25–0.29 μ M (HNSCC cell lines)	
Ceralasertib	ATR	IC50: 1 nM	74 nM	< 1 μ M in various cell lines	
Elimusertib	ATR	IC50: 7 nM	36 nM (H2AX phosphorylation)	Median IC50: 78 nM	
Gartisertib	ATR	Ki: <150 pM	8 nM	Median IC50: 0.56 μ M (Glioblastoma cell lines)	
Tuvusertib	ATR	Not explicitly reported	Not explicitly reported	Nanomolar concentrations in SCLC cell lines	

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from various sources and are intended for comparative purposes.

A study directly comparing several of these inhibitors in small cell lung cancer (SCLC) cell lines found the following order of antiproliferative activity: gartisertib and elimusertib were the most potent, followed by tuvusertib, with ceralasertib and berzosertib being less potent in these models. Gartisertib also demonstrated greater potency than berzosertib in glioblastoma cell lines.

Clinical Activity and Safety Profiles

These new generation ATR inhibitors are being evaluated in numerous clinical trials, both as monotherapy and in combination with other anticancer agents.

Table 2: Overview of Clinical Development and Key Findings

Inhibitor	Development Status	Key Clinical Findings	Common Adverse Events	Source(s)
Berzosertib	Phase I/II	Shown preliminary efficacy with chemotherapy. In a Phase I trial as monotherapy and with carboplatin, it was well-tolerated with preliminary antitumor responses.	Flushing, nausea, pruritus, headache, infusion-related reactions (monotherapy); Neutropenia, thrombocytopenia, anemia (combination).	
Ceralasertib	Phase II/III	Demonstrated clinical activity in combination with olaparib in platinum-sensitive recurrent ovarian cancer, irrespective of HRD status (ORR 49%). Also showed promising survival rates with durvalumab in advanced NSCLC with RAS mutations.	Anemia, diarrhea, thrombocytopenia.	
Elimusertib	Phase I/II	Shown promising	Not specifically detailed in the	

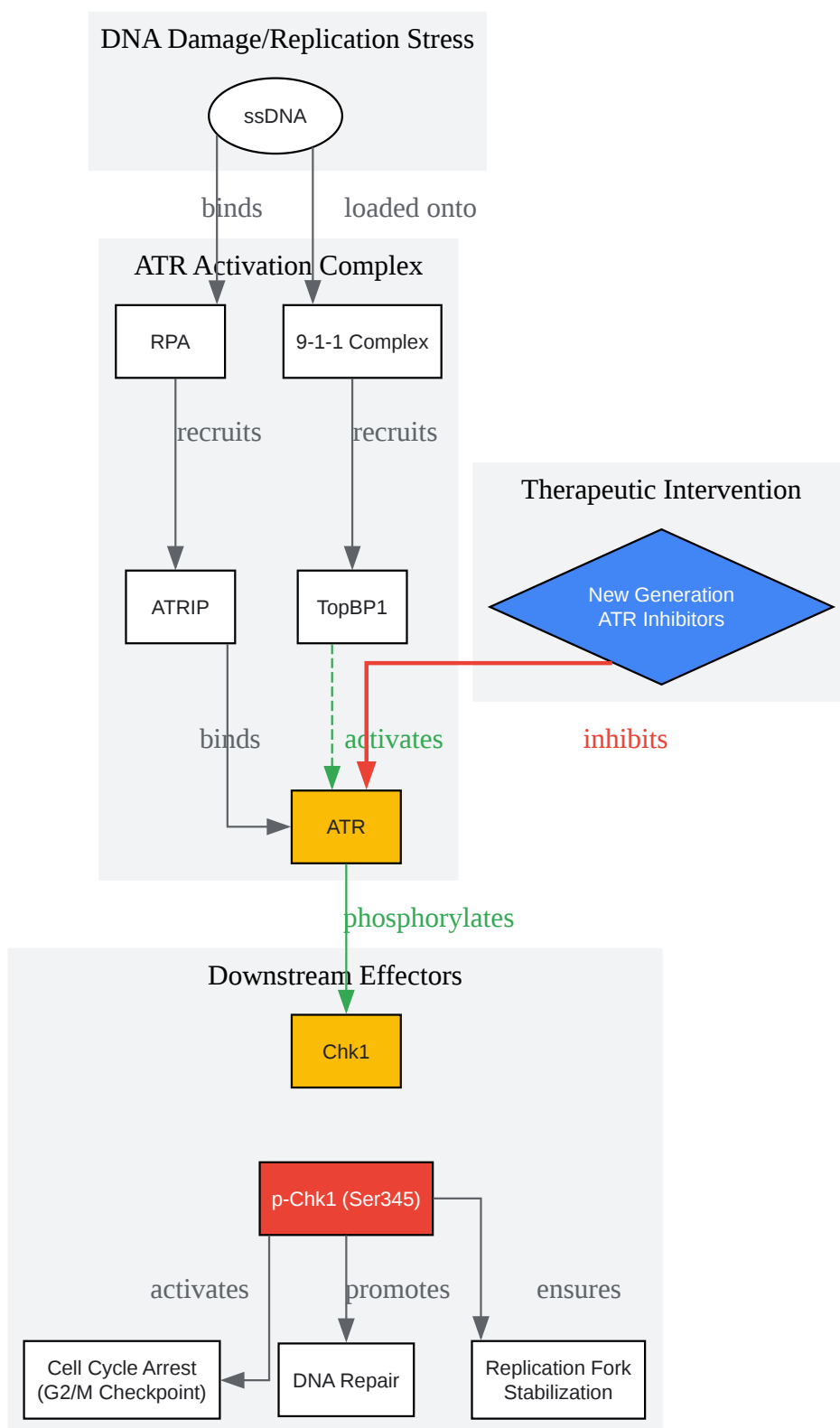
		antitumor activity in a phase I trial, particularly in heavily pretreated patients with solid tumors harboring ATM aberrations.	provided search results.
Gartisertib	Phase I (Development Discontinued)	Was generally well-tolerated at lower doses, but unexpected liver toxicity prevented further dose escalation, leading to the discontinuation of its development.	Liver toxicity.
Tuvusertib	Phase I/II	Currently in multiple clinical trials for various advanced solid tumors. Has shown preliminary signs of clinical activity in refractory IDH mutated glioma patients with p53 and ATRX mutations.	Not specifically detailed in the provided search results.

A consistent finding across many of these inhibitors is their potential in tumors with underlying DNA repair defects, particularly ATM mutations, highlighting the principle of synthetic lethality.

The most common and clinically significant side effect observed as a class effect is reversible anemia.

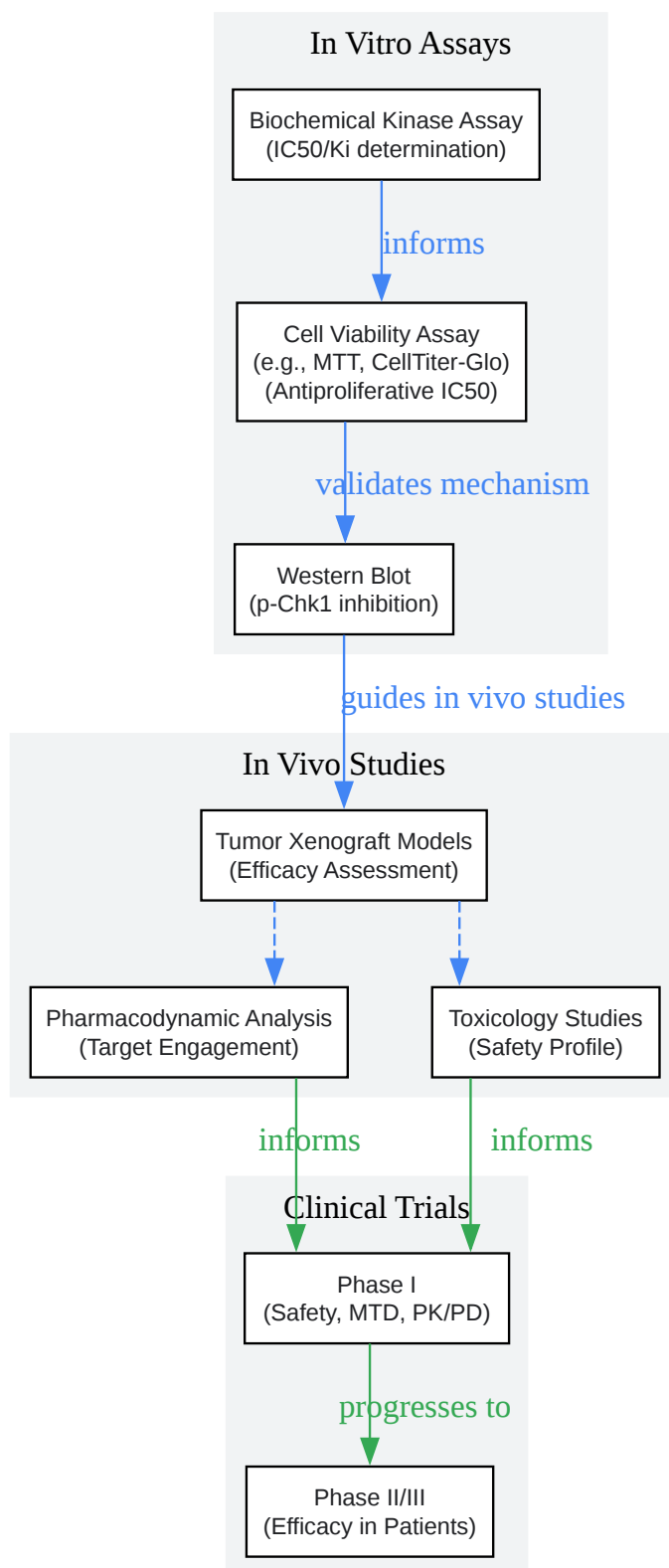
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.



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Figure 1: ATR Signaling Pathway and Inhibition



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